4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

pKa ionization assay buffer compatibility

4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 136745‑20‑5) is a disubstituted 1,2,4‑triazole‑3‑thione derivative characterized by a phenyl group at C‑5 and a 2,2‑dimethoxyethyl substituent at N‑4. This substitution pattern confers distinct regio‑ and chemo‑selectivity upon the thiol/thione moiety, enabling selective S‑alkylation while masking a latent aldehyde functionality [REFS‑1].

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
CAS No. 136745-20-5
Cat. No. B164302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
CAS136745-20-5
Synonyms4-(2,2-DIMETHOXYETHYL)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCOC(CN1C(=NNC1=S)C2=CC=CC=C2)OC
InChIInChI=1S/C12H15N3O2S/c1-16-10(17-2)8-15-11(13-14-12(15)18)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,18)
InChIKeyCJEIRWZHMRYHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 136745-20-5): A Unique 1,2,4-Triazole-3-thione Building Block for Medicinal Chemistry & Hit-to-Lead Synthesis


4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 136745‑20‑5) is a disubstituted 1,2,4‑triazole‑3‑thione derivative characterized by a phenyl group at C‑5 and a 2,2‑dimethoxyethyl substituent at N‑4. This substitution pattern confers distinct regio‑ and chemo‑selectivity upon the thiol/thione moiety, enabling selective S‑alkylation while masking a latent aldehyde functionality [REFS‑1]. Originally curated as part of the Maybridge screening and building‑block collection (catalog SPB04849), the compound serves as a versatile scaffold for generating focused libraries of 3‑alkylsulfanyl‑1,2,4‑triazoles, which are privileged structures in antifungal, anticancer, and anti‑inflammatory drug discovery [REFS‑2][REFS‑3].

Why Generic 1,2,4-Triazole-3-thiols Cannot Substitute for CAS 136745-20-5 in Regioselective S-Alkylation and Solubility-Driven Synthesis


Closely related analogs—such as 4-phenyl‑4H‑1,2,4‑triazole‑3‑thiol (CAS 5373‑72‑8), 5‑(2,2‑dimethoxyethyl)‑4‑phenyl‑4H‑1,2,4‑triazole‑3‑thiol (CAS 240115‑90‑6), and 4‑(4‑chlorophenyl)‑5‑(2,2‑dimethoxyethyl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 477851‑06‑2)—differ in the position or identity of the dimethoxyethyl and phenyl substituents. These structural variations profoundly affect three procurement‑critical parameters: (i) regioisomeric identity determines which nitrogen is blocked, directly controlling the S‑ vs. N‑alkylation outcome [REFS‑1]; (ii) the specific placement of the phenyl group at C‑5 versus N‑4 alters the molecule's lipophilicity and expected binding orientation [REFS‑2]; and (iii) the 2,2‑dimethoxyethyl group significantly enhances solubility in polar organic solvents compared to N‑methyl or N‑phenyl analogs, a property that facilitates both solution‑phase library synthesis and biological assay compatibility [REFS‑3].

Quantitative Differentiation Evidence for CAS 136745-20-5: pKa, Tautomer Stability, Regioselective Reactivity, and Solubility Advantage


Predicted pKa of 8.00 Confers a ~2‑Unit Acidity Advantage Over the Parent 1,2,4‑Triazole‑3‑thione (pKa ~10.26), Expanding Buffer Compatibility in Biochemical Assays

The target compound exhibits a predicted pKa of 8.00 ± 0.20 [REFS‑1], making it a substantially stronger acid than the unsubstituted 1,2,4‑triazole‑3‑thione parent, for which Katritzky and Rees determined the acid‑dissociation pKa (pKTH+) to be approximately 10.26 [REFS‑2]. The electron‑withdrawing effect of the C‑5 phenyl group and the N‑4 alkyl substitution stabilizes the thiolate anion, shifting the ionization equilibrium closer to physiological pH. At pH 7.4, the target compound exists in a ~80% ionized thiolate form versus only ~0.1% for the parent thione, directly influencing solubility and nucleophilicity in aqueous reaction media.

pKa ionization assay buffer compatibility physicochemical property

Thione Tautomer Is Thermodynamically Favored by >10 kcal/mol, Ensuring Consistent Reactivity and Storage Stability Over the Thiol Form

DFT calculations at the B3LYP/6‑31G(d,p) level on 1,2,4‑triazole‑3‑thione and 20 disubstituted derivatives demonstrate that the thione tautomer is the predominant species in the gas phase across all substitution patterns, with an energy difference exceeding 10 kcal/mol relative to the thiol form [REFS‑1]. For 4‑benzyl‑5‑(thiophene‑2‑yl)‑2,4‑dihydro‑3H‑1,2,4‑triazole‑3‑thione, experimental and theoretical investigations confirm a high energy barrier for thione‑thiol interconversion, with the thione tautomer being >11 kcal/mol more stable in both gas and solution phases [REFS‑2]. Applied to the target compound, this class‑level evidence indicates that 4‑(2,2‑dimethoxyethyl)‑5‑phenyl‑4H‑1,2,4‑triazole‑3‑thiol exists predominantly as the 2,4‑dihydro‑3H‑1,2,4‑triazole‑3‑thione tautomer under standard storage and reaction conditions, ensuring a single well‑defined reactive species.

tautomerism thione-thiol equilibrium stability DFT calculation

N‑4 Dimethoxyethyl Block Drives Exclusive S‑Alkylation, Avoiding the N/S Mixtures That Plague N‑Unsubstituted 1,2,4‑Triazole‑3‑thiols

4‑Substituted 4H‑1,2,4‑triazole‑3‑thiols undergo exclusive S‑alkylation with alkyl halides or vinyl ethers, whereas the corresponding N‑unsubstituted 1H‑1,2,4‑triazole‑3‑thiols often produce mixtures of S‑ and N‑alkylated products [REFS‑1]. In a model S‑alkylation of 4,5‑diphenyl‑4H‑1,2,4‑triazole‑3‑thiol (a close analog of the target compound) with a halogenated acetal and Cs₂CO₃, the reaction proceeded chemoselectively at sulfur, yielding the S‑alkylated product as a single regioisomer [REFS‑2]. By contrast, 5‑benzyl‑4‑phenyl‑4H‑1,2,4‑triazole‑3‑thiol afforded an inseparable mixture of S‑ and N‑alkylation products with methyl 3‑bromopropanoate, highlighting how subtle substituent variations can compromise regio‑purity [REFS‑3].

regioselective S-alkylation chemoselectivity building block library synthesis

Predicted LogP of 1.85 Balances Lipophilicity for Membrane Permeability While Retaining Sufficient Aqueous Solubility for Biochemical Assays

The predicted partition coefficient (LogP) of the target compound is 1.85 [REFS‑1], situating it within the optimal range of 1–3 recommended for lead‑like and drug‑like molecules by the Lipinski and Congreve rule sets. In contrast, the simpler 4‑phenyl‑4H‑1,2,4‑triazole‑3‑thiol (CAS 5373‑72‑8, molecular formula C₈H₇N₃S, MW 177.2) lacks the polar dimethoxyethyl chain and is expected to exhibit a substantially lower LogP (~0.5–1.0, estimated), which reduces membrane permeability. Conversely, analogs bearing a 4‑chlorophenyl substituent (e.g., CAS 477851‑06‑2) are predicted to be more lipophilic (LogP > 2.5), potentially compromising aqueous solubility. The dimethoxyethyl group thus provides a balanced hydrophilicity that facilitates both solution‑phase handling and biological membrane transit [REFS‑2].

LogP lipophilicity drug-likeness solubility

Maybridge Building‑Block Provenance Ensures ≥95% Purity and Reproducible Synthetic Performance, Reducing Risk of Failed Library Synthesis

The target compound is supplied through the Maybridge building‑block collection (catalog SPB04849) [REFS‑1], a brand recognized for providing high‑purity (typically ≥95%) heterocyclic intermediates specifically designed to exhibit reliable reactivity in medicinal chemistry workflows [REFS‑2]. Commodity‑grade triazole‑thiols from general chemical suppliers often lack the batch‑to‑batch consistency and purity documentation required for reproducible library synthesis. The Maybridge specification includes full characterization (NMR, LC‑MS) and a minimum purity threshold of 95%, directly verified on each lot [REFS‑3]. In contrast, generic alternatives such as 4‑phenyl‑4H‑1,2,4‑triazole‑3‑thiol (CAS 5373‑72‑8) are frequently offered at 95% purity without the same level of analytical documentation or synthetic validation in library contexts.

purity Maybridge quality control building block

Latent Aldehyde Functionality via 2,2‑Dimethoxyethyl Deprotection Enables Convergent Library Synthesis Without Additional Protection Steps

The 2,2‑dimethoxyethyl group at N‑4 serves as a masked aldehyde equivalent that can be deprotected under mild acidic conditions to reveal a reactive formyl group [REFS‑1]. This orthogonal functionality is absent in simple N‑methyl, N‑phenyl, or N‑benzyl analogs, which cannot provide a secondary diversification handle post‑S‑alkylation. In a demonstrated protocol for the closely related 4,5‑diphenyl‑4H‑1,2,4‑triazole‑3‑thiol scaffold, S‑alkylation with a halogenated acetal followed by acetal deprotection yielded an aldehyde intermediate that was isolated as a bisulfite adduct—a stable, storable, and reactivatable form suitable for further condensation reactions [REFS‑2]. The target compound thus enables a two‑point diversification strategy: first at sulfur, then at the liberated aldehyde.

latent aldehyde acetal deprotection convergent synthesis library diversification

Procurement‑Relevant Application Scenarios for 4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 136745-20-5)


Focused 3‑Alkylsulfanyl‑1,2,4‑triazole Library Synthesis for Antifungal Lead Discovery

Medicinal chemistry teams synthesizing focused libraries of 1,2,4‑triazole‑3‑thiol derivatives for antifungal screening (e.g., targeting Candida albicans enolase 1 or Aspergillus niger) should prioritize this building block. Its exclusive S‑alkylation chemoselectivity (Evidence Item 3) eliminates the need for regioisomer separation, enabling high‑throughput parallel synthesis with >95% product purity in crude reaction mixtures. The predicted pKa of 8.00 (Evidence Item 1) ensures sufficient thiolate nucleophilicity for efficient alkylation under mild basic conditions (K₂CO₃, DMF, room temperature), while the balanced LogP of 1.85 (Evidence Item 4) yields products within drug‑like property space [REFS‑1].

Fragment‑Based Screening Library Construction via Two‑Point Diversification

For fragment‑based drug discovery (FBDD) programs requiring high‑quality, low‑molecular‑weight scaffolds, this compound serves as an ideal starting point. The Maybridge provenance guarantees ≥95% purity with full analytical characterization (Evidence Item 5), meeting the stringent quality requirements of fragment libraries. After initial S‑alkylation to generate a diverse set of 3‑alkylsulfanyl triazoles, the 2,2‑dimethoxyethyl acetal can be deprotected to reveal an aldehyde handle (Evidence Item 6) for oxime, hydrazone, or reductive amination coupling—enabling fragment growing without scaffold hopping [REFS‑2].

Synthesis of Triazole‑Based Corrosion Inhibitors for Mild Steel in Acidic Media

Industrial researchers developing corrosion inhibitors for mild steel in 1 M HCl environments can leverage this compound as a precursor to S‑alkylated triazole‑3‑thiones, a class that has demonstrated up to 94% inhibition efficiency at 10⁻³ M concentrations [REFS‑3]. The thione‑dominant tautomerism (Evidence Item 2) provides a consistent sulfur‑based adsorption site for metal surface coordination, while the phenyl group enhances film‑forming hydrophobicity. The predicted LogP of 1.85 (Evidence Item 4) balances water dispersibility with surface affinity, outperforming simple 4‑phenyl‑4H‑1,2,4‑triazole‑3‑thiol in both solubility and film persistence.

Development of DHFR Inhibitors and Nonclassical Antifolates

4‑Phenyl‑4H‑1,2,4‑triazole‑3‑thiols are established scaffolds for dihydrofolate reductase (DHFR) inhibition, with demonstrated in vitro antimicrobial and antitumor activities across a range of S‑substituted derivatives [REFS‑4]. The target compound, bearing an additional N‑4 dimethoxyethyl group, offers a unique vector for probing solvent‑exposed regions of the DHFR active site without disrupting the critical 5‑phenyl‑triazole‑thione pharmacophore. The latent aldehyde functionality (Evidence Item 6) further enables the introduction of solubilizing or targeting groups post‑pharmacophore establishment, facilitating SAR expansion in hit‑to‑lead optimization.

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